Methyl 1-thio-alpha-D-mannopyranoside

Catalog No.
S1950493
CAS No.
M.F
C7H14O5S
M. Wt
210.25 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1-thio-alpha-D-mannopyranoside

Product Name

Methyl 1-thio-alpha-D-mannopyranoside

IUPAC Name

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol

Molecular Formula

C7H14O5S

Molecular Weight

210.25 g/mol

InChI

InChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3/t3-,4-,5+,6+,7-/m1/s1

InChI Key

LZFNFLTVAMOOPJ-ULQPCXBYSA-N

SMILES

CSC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

CSC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CS[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Methyl 1-thio-alpha-D-mannopyranoside is a thioglycoside derivative of mannose, characterized by the presence of a sulfur atom in place of the oxygen typically found in glycosidic bonds. Its molecular formula is C7H14O6SC_7H_{14}O_6S, and it plays a significant role in carbohydrate chemistry due to its unique properties and reactivity. The compound is notable for its potential applications in biochemical research and synthetic organic chemistry, particularly in the synthesis of oligosaccharides and glycoproteins.

Typical of thioglycosides. These include:

  • Nucleophilic Substitution Reactions: The sulfur atom can act as a leaving group, allowing for nucleophilic attack by other reagents, which can lead to the formation of new glycosidic bonds.
  • Acetolysis: This reaction involves the cleavage of the glycosidic bond in the presence of acetic anhydride, which can yield various derivatives useful in synthetic applications .
  • Oxidation Reactions: The thiol group can be oxidized to form sulfoxides or sulfones, altering the reactivity and properties of the compound.

Research indicates that methyl 1-thio-alpha-D-mannopyranoside exhibits biological activities that are relevant in pharmacology and biochemistry. Some key findings include:

  • Antimicrobial Properties: Studies have shown that derivatives of methyl alpha-D-mannopyranoside possess significant antimicrobial activity against various pathogens. This suggests potential uses in developing new antimicrobial agents .
  • Antiviral Activity: Certain derivatives have been evaluated for their ability to inhibit viral replication, particularly against coronaviruses, indicating their potential role in antiviral therapies.

The synthesis of methyl 1-thio-alpha-D-mannopyranoside typically involves:

  • Starting Materials: The synthesis begins with mannose or its derivatives.
  • Reaction with Thiol Compounds: Mannose reacts with thiol compounds under acidic or basic conditions to form the thioether linkage characteristic of thioglycosides.
  • Purification: The product is purified using techniques such as chromatography to isolate methyl 1-thio-alpha-D-mannopyranoside from by-products .

Methyl 1-thio-alpha-D-mannopyranoside has several applications in various fields:

  • Glycobiology: It is used in studies related to glycoprotein synthesis and carbohydrate-protein interactions.
  • Synthetic Chemistry: The compound serves as a building block for synthesizing more complex carbohydrates and glycosylated compounds.
  • Pharmaceutical Research: Its derivatives are explored for potential therapeutic applications, particularly in developing new antimicrobial and antiviral drugs .

Interaction studies involving methyl 1-thio-alpha-D-mannopyranoside focus on its binding affinity with proteins and other biomolecules:

  • Lectin Binding Studies: Research has shown that methyl 1-thio-alpha-D-mannopyranoside can interact with various lectins, which are proteins that bind carbohydrates. These interactions are crucial for understanding cellular recognition processes and developing targeted therapies .
  • Molecular Docking Simulations: Computational studies have been conducted to predict how this compound interacts with specific viral proteins, providing insights into its potential as an antiviral agent.

Methyl 1-thio-alpha-D-mannopyranoside shares structural similarities with other thioglycosides and mannosides. Here are some comparable compounds:

Compound NameStructure TypeKey Features
Methyl alpha-D-mannopyranosideGlycosideCommonly used as a standard for mannose derivatives
Methyl 2-thio-alpha-D-mannopyranosideThioglycosideSimilar reactivity but different substitution pattern
Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranosideAcetylated ThioglycosideEnhanced stability and reactivity due to acetyl groups

Uniqueness

Methyl 1-thio-alpha-D-mannopyranoside is unique due to its specific thioether linkage at the anomeric position, which influences its reactivity and biological activity compared to other mannosides. Its ability to participate in diverse

XLogP3

-1.3

Dates

Last modified: 07-22-2023

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